1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a phenyl ring. It also contains a carboxamide group, a methoxy group, and a fluorine atom. These groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the pyrazolo[3,4-b]pyridine ring, with the other groups adding three-dimensionality .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the fluorine atom could be involved in electrophilic aromatic substitution reactions, and the methoxy group could undergo demethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polar groups, its boiling and melting points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by its functional groups .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are extensively studied for their pharmacological properties. For example, 3-aryl-5-cyanopyrazolo[3,4-b]pyridines were investigated for their tautomeric preferences and molecular structures, demonstrating the versatility of pyrazole-based compounds in synthesizing structurally diverse molecules with potential therapeutic applications (Quiroga et al., 1999).
Fluorophore Development
Heteroatom-containing organic fluorophores, including those derived from pyrazole structures, have been designed for applications as fluorescent pH sensors. These compounds exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful in the development of fluorescent probes for biological and environmental sensing (Yang et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their corrosion inhibition properties. Compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate have shown significant inhibition efficiency on mild steel in corrosive environments, indicating the potential industrial applications of such compounds in protecting metal surfaces from corrosion (Yadav et al., 2015).
Antitubercular and Antibacterial Activities
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their potential as antitubercular and antibacterial agents. Such studies underline the significance of pyrazole-based compounds in addressing infectious diseases and highlight their role in the discovery of new therapeutic agents (Hassan et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-15-23-21(25(31)27-18-7-9-20(34-2)10-8-18)13-22(16-3-5-17(26)6-4-16)28-24(23)30(29-15)19-11-12-35(32,33)14-19/h3-10,13,19H,11-12,14H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHXQZEJAZBCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.